Cas no 14080-34-3 (2-Methyl-5-nitropyrimidine)
2-Methyl-5-nitropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-5-nitropyrimidine
- Pyrimidine,2-methyl-5-nitro-
- 2-Methyl-5-nitro-pyrimidin
- 2-methyl-5-nitro-pyrimidine
- 5-NITRO-2-METHYLPYRIMIDINE
- Pyrimidine, 2-methyl-5-nitro- (8CI,9CI)
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- MDL: MFCD00234086
- Inchi: 1S/C5H5N3O2/c1-4-6-2-5(3-7-4)8(9)10/h2-3H,1H3
- InChI Key: NLGWYOYUTYUEQT-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=NC(C)=NC=1)=O
Computed Properties
- Exact Mass: 139.03800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 71.60000
- LogP: 1.21640
2-Methyl-5-nitropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methyl-5-nitropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M173963-250mg |
2-Methyl-5-nitropyrimidine |
14080-34-3 | 97% | 250mg |
¥3502.90 | 2023-09-01 | |
| TRC | B495825-5mg |
2-methyl-5-nitropyrimidine |
14080-34-3 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B495825-10mg |
2-methyl-5-nitropyrimidine |
14080-34-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B495825-50mg |
2-methyl-5-nitropyrimidine |
14080-34-3 | 50mg |
$ 230.00 | 2022-06-07 | ||
| Matrix Scientific | 123295-1g |
2-Methyl-5-nitropyrimidine, 95+% |
14080-34-3 | 95+% | 1g |
$1420.00 | 2023-09-06 | |
| Fluorochem | 230496-250mg |
2-Methyl-5-nitropyrimidine |
14080-34-3 | 95% | 250mg |
£213.00 | 2022-02-28 | |
| Fluorochem | 230496-1g |
2-Methyl-5-nitropyrimidine |
14080-34-3 | 95% | 1g |
£533.00 | 2022-02-28 | |
| Fluorochem | 230496-5g |
2-Methyl-5-nitropyrimidine |
14080-34-3 | 95% | 5g |
£1598.00 | 2022-02-28 | |
| Chemenu | CM109521-1g |
2-Methyl-5-nitropyrimidine |
14080-34-3 | 95% | 1g |
$430 | 2021-08-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05370-250 MG |
2-methyl-5-nitropyrimidine |
14080-34-3 | 97% | 250MG |
¥ 640.00 | 2021-05-07 |
2-Methyl-5-nitropyrimidine Suppliers
2-Methyl-5-nitropyrimidine Related Literature
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1. Heterocyclic studies. Part XVII. Some 2,3-dihydroimidazo-[1,2-a]- and [1,2-c]-pyrimidinesJim Clark,T. Ramsden J. Chem. Soc. C 1971 679
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2. Heterocyclic studies. Part XVI. Imidazo- and di-imidazo-pyrimidinesJim Clark,T. Ramsden J. Chem. Soc. C 1971 675
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3. Simple pyrimidines. Part XI. 5-NitropyrimidineM. E. C. Biffin,D. J. Brown,T. C. Lee J. Chem. Soc. C 1967 573
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4. 1 : 2 : 4 : 6-Tetra-azaindenes and 1 : 4 : 6-triazaindan-2-ones from 5-aminopyrimidinesF. L. Rose J. Chem. Soc. 1954 4116
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W. R. Boon,W. G. M. Jones,G. R. Ramage J. Chem. Soc. 1951 96
Additional information on 2-Methyl-5-nitropyrimidine
2-Methyl-5-nitropyrimidine (CAS No. 14080-34-3): An Overview of Its Properties, Applications, and Recent Research
2-Methyl-5-nitropyrimidine (CAS No. 14080-34-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable intermediate in the synthesis of various bioactive molecules. In this comprehensive overview, we will delve into the chemical properties, applications, and recent research developments surrounding 2-Methyl-5-nitropyrimidine.
Chemical Structure and Properties
2-Methyl-5-nitropyrimidine is a pyrimidine derivative with a methyl group at the 2-position and a nitro group at the 5-position. Its molecular formula is C6H6N4O2, and it has a molecular weight of 166.14 g/mol. The presence of the nitro group imparts significant electronic and steric effects to the molecule, making it highly reactive in various chemical transformations. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
The unique electronic properties of 2-Methyl-5-nitropyrimidine make it an excellent starting material for the synthesis of more complex molecules. The nitro group can be reduced to an amino group, leading to the formation of 2-methyl-5-aminopyrimidine, which is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals. Additionally, the methyl group at the 2-position can be functionalized through various reactions, further expanding its utility in synthetic chemistry.
Applications in Medicinal Chemistry
2-Methyl-5-nitropyrimidine has found extensive applications in medicinal chemistry due to its ability to serve as a building block for the synthesis of bioactive compounds. One notable application is in the development of antiviral agents. Recent studies have shown that derivatives of 2-Methyl-5-nitropyrimidine exhibit potent antiviral activity against a range of viral pathogens, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-Methyl-5-nitropyrimidine demonstrated high selectivity and low cytotoxicity against HSV-1 and HSV-2.
Beyond antiviral applications, 2-Methyl-5-nitropyrimidine has also been explored for its potential as an anticancer agent. Research conducted by scientists at the National Cancer Institute identified several derivatives of 2-Methyl-5-nitropyrimidine that exhibited significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. These findings suggest that further investigation into the structure-activity relationships (SAR) of these compounds could lead to the development of novel anticancer drugs.
Recent Research Developments
The ongoing research on 2-Methyl-5-nitropyrimidine continues to uncover new insights into its biological activities and potential therapeutic applications. A recent study published in Organic Letters reported the synthesis of novel derivatives of 2-Methyl-5-nitropyrimidine using green chemistry methods. These derivatives were found to exhibit enhanced solubility and improved pharmacokinetic properties compared to their parent compounds, making them more suitable for drug development.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the role of 2-Methyl-5-nitropyrimidine-based compounds in modulating cellular signaling pathways. The study found that certain derivatives could effectively inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). These findings highlight the potential of 2-Methyl-5-nitropyrimidine-based compounds as multi-targeted therapeutic agents.
Safety Considerations and Future Prospects strong>
The future prospects for 2-Methyl-5-nitropyrimidine are promising. Ongoing research efforts are focused on optimizing its synthetic routes to improve yield and reduce environmental impact. Additionally, there is growing interest in exploring its potential as a platform molecule for developing new therapeutic agents targeting various diseases. As our understanding of its biological activities continues to expand, 2-Methyl-5-nitropyrimidine is likely to play an increasingly important role in pharmaceutical research and development.
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